



# Application Notes: In Vivo Administration of p110 Inhibitors in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-110  |           |
| Cat. No.:            | B612070 | Get Quote |

#### Introduction

The p110 protein is the catalytic subunit of the Class I phosphoinositide 3-kinase (PI3K) family, a group of enzymes critical in regulating cell growth, proliferation, survival, and migration.[1][2] Class IA PI3Ks exist as heterodimers, composed of a catalytic p110 subunit and a p85 regulatory subunit.[3][4] There are four Class I catalytic isoforms: p110 $\alpha$ , p110 $\beta$ , p110 $\beta$ , and p110 $\gamma$ . The p110 $\alpha$  and p110 $\beta$  isoforms are expressed ubiquitously, while p110 $\delta$  and p110 $\gamma$  are found predominantly in leukocytes.[1][3][5]

Due to their central role in cellular signaling, particularly the PI3K/AKT pathway, these isoforms are significant targets for drug development, especially in oncology and immunology.[3][6] The p110α isoform, encoded by the PIK3CA gene, is frequently mutated in various human cancers. [1][3][7] Consequently, numerous isoform-selective and pan-PI3K inhibitors have been developed and are frequently evaluated in preclinical mouse models to determine their therapeutic potential. These notes provide an overview and protocols for the in vivo administration of compounds targeting p110 in mice.

#### Key p110 Isoforms and Their Roles

• p110α (PIK3CA): This isoform is a primary mediator of signaling downstream of receptor tyrosine kinases (RTKs) in response to growth factors like insulin and IGF-1.[2][7] Activating mutations in PIK3CA are common in cancers, making p110α a key oncogene and a major target for cancer therapy.[1][3] Genetic ablation of p110α in mouse models has been shown to block tumor formation.[8]



- p110β (PIK3CB): While also ubiquitously expressed, p110β appears to have distinct roles and is particularly important in tumors with a loss of the PTEN tumor suppressor.[4][9] Some studies suggest p110β can play a negative regulatory role in certain contexts, modulating the strength of PI3K signaling.[6][8]
- p110δ (PIK3CD): Primarily expressed in hematopoietic cells, p110δ is crucial for the development and function of lymphocytes.[1][5] It plays a seminal role in B-cell signaling and is a validated therapeutic target for hematologic malignancies and inflammatory diseases.[5]
  [10]

Commonly Used p110 Inhibitors in Mouse Studies

A variety of small molecule inhibitors are used to probe the function of p110 isoforms in vivo. The choice of inhibitor depends on the specific isoform being targeted and the experimental question.

| Inhibitor            | Target Isoform(s)                                        | Common<br>Application                    | Reference |
|----------------------|----------------------------------------------------------|------------------------------------------|-----------|
| BYL-719 (Alpelisib)  | p110α-selective                                          | Cancer models with PIK3CA mutations      | [11]      |
| KIN-193              | p110β-selective                                          | PTEN-deficient cancer models             | [9]       |
| CAL-101 (Idelalisib) | p110δ-selective                                          | Hematological malignancies, inflammation | [11]      |
| IC87114              | p110δ-selective                                          | T-cell mediated inflammation models      | [12]      |
| BKM-120 (Buparlisib) | Pan-Class I ( $\alpha$ , $\beta$ , $\delta$ , $\gamma$ ) | Broad cancer models                      | [11]      |

## **Signaling Pathway and Experimental Workflow**

PI3K/p110 Signaling Pathway



## Methodological & Application

Check Availability & Pricing

The canonical Class IA PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment of the p85/p110 heterodimer to the plasma membrane.[2] The activated p110 catalytic subunit then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][8] PIP3 recruits and activates downstream effectors containing pleckstrin homology (PH) domains, most notably AKT and PDK1, which in turn regulate a multitude of cellular processes.[7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[5]









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. pnas.org [pnas.org]
- 2. The p110α isoform of PI3K is essential for proper growth factor signaling and oncogenic transformation PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. mdpi.com [mdpi.com]
- 5. p110δ PI3 kinase pathway: emerging roles in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phosphoinositide 3-kinase signaling pathway mediated by p110α regulates invadopodia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p110α and p110β isoforms of PI3K play divergent roles in mammary gland development and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K Isoforms p110 $\alpha$  and p110 $\delta$  are Essential for Pre-B Cell Receptor Signaling and B Cell Development PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. PI3K p110δ regulates T cell cytokine production during primary and secondary immune responses in mice and humans PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vivo Administration of p110 Inhibitors in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612070#p110-in-vivo-administration-methods-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com